

# Comparative Crystallographic Data of Ni(II)-Diamine Complexes

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## Compound of Interest

Compound Name: (1R,2R)-N,N'-  
Dibenzylcyclohexane-1,2-diamine

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The structural diversity of Ni(II)-diamine complexes is evident from their crystallographic data. The coordination geometry, bond lengths, and angles are highly dependent on the nature of the diamine ligand and the counter-anions present. A summary of key crystallographic parameters for a selection of Ni(II)-diamine complexes is presented below.

Complex	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Coordination Geometry	Ref.
[Ni(en)(5'GMPH) <sub>2</sub> (H <sub>2</sub> O) <sub>2</sub> ·6.5H <sub>2</sub> O]	Monoclinic	P2 <sub>1</sub>	12.317(2)	28.417(4)	12.290(2)	89.59(2)	Octahedral	[1]
[Ni(en)(5'IMPH) <sub>2</sub> (H <sub>2</sub> O) <sub>2</sub> ·13H <sub>2</sub> O]	Tetragonal	P4 <sub>1</sub> 22	12.119(3)	12.119(3)	28.560(4)	90.0	Octahedral	[1]
[Ni(Et <sub>2</sub> en) <sub>2</sub> (H <sub>2</sub> O) <sub>2</sub> ]Cl <sub>2</sub> (1a)	Monoclinic	C2/c	-	-	-	-	Octahedral	[2]
[Ni(Et <sub>2</sub> en) <sub>2</sub> ]Br <sub>2</sub> (2a)	Monoclinic	C2/c	-	-	-	-	Square Planar	[2]
[Ni(Et <sub>2</sub> en) <sub>2</sub> (H <sub>2</sub> O) <sub>2</sub> ]Br <sub>2</sub> (2b)	Monoclinic	P2 <sub>1</sub> /n	-	-	-	-	Octahedral	[2]
[Ni(Et <sub>2</sub> en) <sub>2</sub> ]Br <sub>2</sub> (2c)	Monoclinic	P2 <sub>1</sub> /n	-	-	-	-	Square Planar	[2]

[Ni(tren) (H <sub>2</sub> O) <sub>2</sub> ]- - INVALI D-LINK- -2	Orthorh ombic	Pnma	-	-	-	-	Octahe dral	[3]
trans- diaquab is(ethyl enedia mine)ni ckel(II) nitrate	Triclinic	P-1	8.632(1 )	14.677( 2)	17.797( 4)	78.71(2 )	Octahe dral	[4]
Λ-δδδ- tris(ethy lenedia mine)ni ckel(II) nitrate	Monocli nic	Cc	16.809( 6)	8.889(2 )	21.232( 6)	101.47( 2)	Octahe dral	[4]
[Ni <sub>2</sub> (L) <sub>3</sub> ] ·4ClO <sub>4</sub> · 2CH <sub>3</sub> C N (L = 1,2- bis(pyri din-2- ylmethy lene)hy drazine)	Monocli nic	P2 <sub>1</sub> /c	20.7558 (19)	13.1937 (12)	20.0181 (18)	96.9510 (10)	Distorte d Octahe dral	[5]

Note: '-' indicates data not specified in the abstract.

## Experimental Protocols

The synthesis and crystallization of Ni(II)-diamine complexes are crucial steps for successful X-ray crystal structure analysis. Below are generalized experimental protocols based on common practices reported in the literature.

## Synthesis of Ni(II)-Diamine Complexes

A common method for the synthesis of Ni(II)-diamine complexes involves the reaction of a nickel(II) salt with the desired diamine ligand in a suitable solvent.

General Procedure:

- A solution of a nickel(II) salt (e.g.,  $\text{NiCl}_2$ ,  $\text{Ni}(\text{NO}_3)_2$ ,  $\text{Ni}(\text{ClO}_4)_2$ ) in a solvent (e.g., water, methanol, ethanol) is prepared.
- The diamine ligand is added to the nickel(II) salt solution, often in a specific molar ratio (e.g., 1:1, 1:2, 1:3).
- The reaction mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight to ensure complete complexation.<sup>[6]</sup>
- The resulting colored solution is then subjected to crystallization.

For instance, the reaction of  $[\text{Ni}(\text{tn})_3]^{2+}$  ions (where tn = 1,3-diaminopropane) with disaccharides yields bis(N-D-aldosylpropane-1,3-diamine)nickel(II) complexes.<sup>[7]</sup>

## Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from the reaction mixture or by vapor diffusion.

Slow Evaporation Method:

- The solution containing the Ni(II)-diamine complex is filtered to remove any impurities.
- The filtrate is left undisturbed in a beaker or vial covered with a perforated film (e.g., Parafilm) to allow for slow evaporation of the solvent at room temperature.<sup>[8]</sup>
- Crystals usually form over a period of several days to weeks.

Vapor Diffusion Method:

- The complex solution is placed in a small vial.
- This vial is then placed in a larger sealed container that contains a precipitant solvent in which the complex is less soluble.
- The precipitant solvent vapor slowly diffuses into the complex solution, reducing the solubility of the complex and inducing crystallization.<sup>[3]</sup>

## X-ray Diffraction Analysis

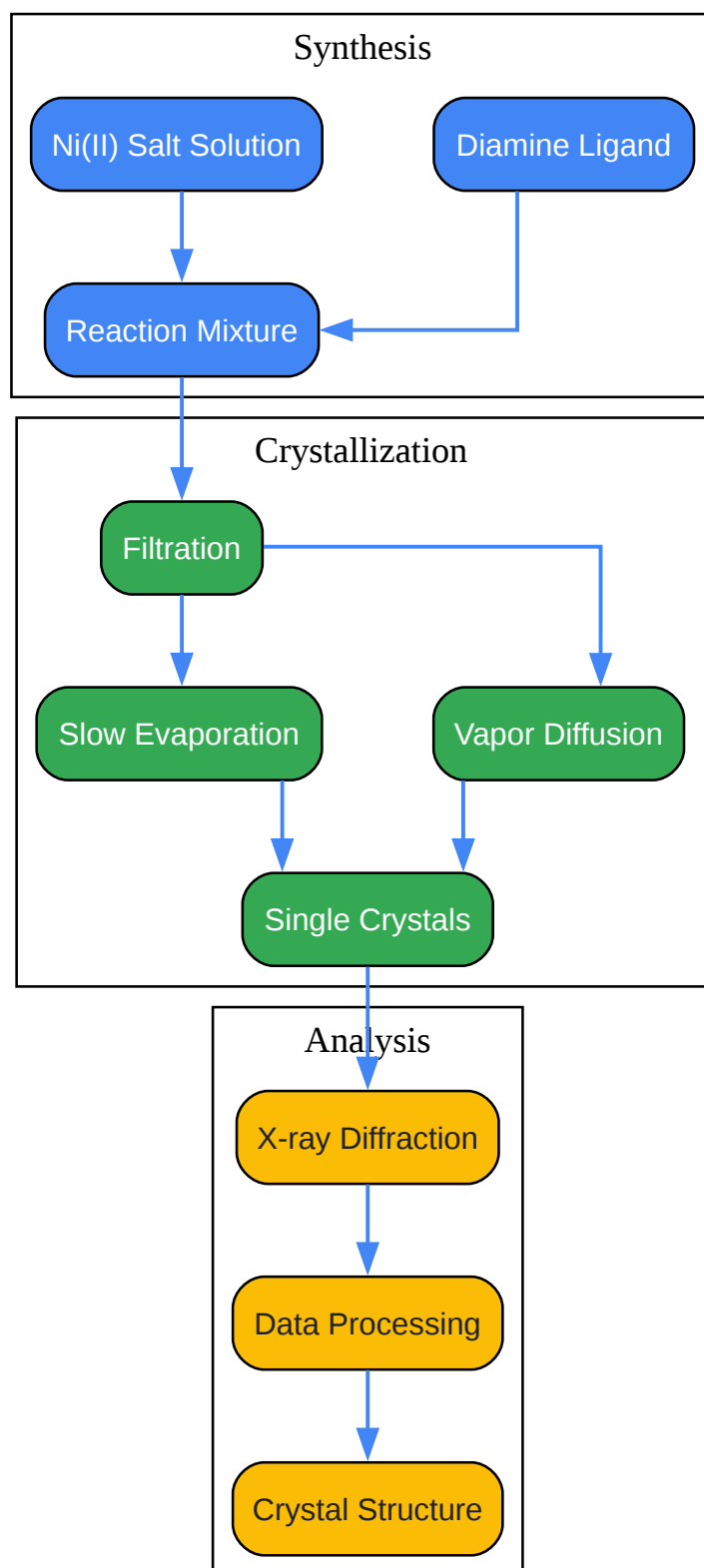
Once suitable single crystals are obtained, they are analyzed using X-ray diffraction to determine their crystal structure.

General Procedure:

- A single crystal of appropriate size and quality is mounted on a goniometer head.
- The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it.
- The diffraction pattern is collected as the crystal is rotated.
- The collected data is then processed to determine the unit cell parameters, space group, and the positions of the atoms within the crystal lattice.<sup>[6][9]</sup> The structure is then solved and refined using specialized software.<sup>[2]</sup>

## Visualizations

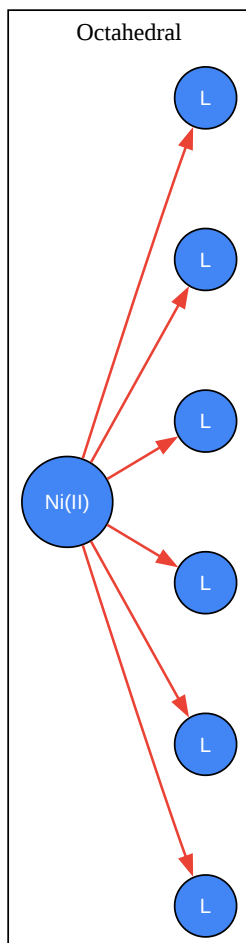
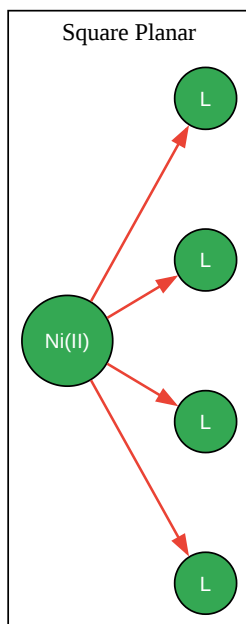
### Experimental Workflow for Ni(II)-Diamine Complex Analysis



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Caption: Workflow for synthesis and analysis of Ni(II)-diamine complexes.

## Coordination Geometries of Ni(II)-Diamine Complexes



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Caption: Common coordination geometries in Ni(II)-diamine complexes.

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